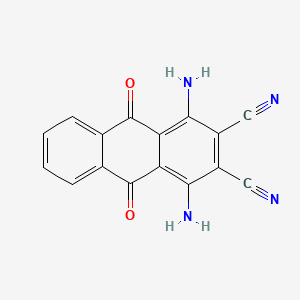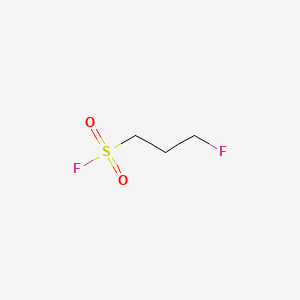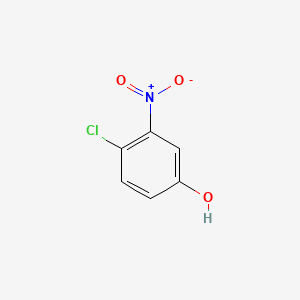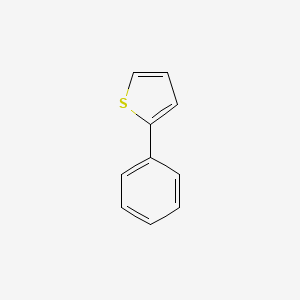![molecular formula C18H20O3 B1362612 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 70757-66-3](/img/structure/B1362612.png)
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C18H20O3 . It is an aromatic ether and a monocarboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid” consists of a propanoic acid group substituted by a 4- { [5- (trifluoromethyl)pyridin-2-yl]oxy}phenoxy group at position 2 . The molecular weight of this compound is 284.35 g/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.101g/cm3 . Its boiling point is 430.7ºC at 760mmHg . The exact melting point is not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been synthesized through various chemical reactions, emphasizing its role in synthetic chemistry and the development of new compounds. For instance, Zhang Dan-shen (2009) described the synthesis of a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, highlighting the process of condensation and reaction with different chemicals like acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
Applications in Material Science
- Phloretic acid, a compound related to 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid, has been used as a renewable building block for enhancing the reactivity of molecules in the synthesis of materials like polybenzoxazine. This demonstrates the potential of such compounds in the development of sustainable materials with wide-ranging applications (Acerina Trejo-Machin et al., 2017).
Biological and Pharmacological Research
- Compounds structurally similar to 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid have been investigated for their antimicrobial properties. Studies by K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) on derivatives of this compound have shown effectiveness against various microbial pathogens, indicating its potential in antimicrobial research (K. N. Nirmalan et al., 2016).
Potential in Advanced Synthesis Techniques
- A study by J. Brem et al. (2010) demonstrated the use of a multienzymatic procedure for synthesizing highly enantiomerically enriched compounds, starting from racemic substrates similar to 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid. This indicates the compound's relevance in advanced synthetic methods, potentially leading to more efficient and selective chemical processes (J. Brem et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNUIPJWPYXKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326100 |
Source


|
| Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70757-66-3 |
Source


|
| Record name | 70757-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)










